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Digalogenin

Structure-Activity Relationship Hydrogen Bonding Pharmacophore Design

Digalogenin (CAS 6877-35-6) is a naturally occurring steroidal sapogenin belonging to the spirostanol class of triterpenoids, systematically designated as (25R)-5α-spirostan-3β,15β-diol with molecular formula C₂₇H₄₄O₄ and a monoisotopic mass of 432.324 Da. First isolated from the seeds of Digitalis purpurea L.

Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
CAS No. 6877-35-6
Cat. No. B12714698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigalogenin
CAS6877-35-6
Molecular FormulaC27H44O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)O)C)OC1
InChIInChI=1S/C27H44O4/c1-15-7-12-27(30-14-15)16(2)21-24(31-27)23(29)22-19-6-5-17-13-18(28)8-10-25(17,3)20(19)9-11-26(21,22)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26-,27-/m1/s1
InChIKeyDTLPXUYYRJZGLM-VCUHZSQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digalogenin (CAS 6877-35-6) Procurement Guide: Steroidal Sapogenin Identity and Analytical Baselines


Digalogenin (CAS 6877-35-6) is a naturally occurring steroidal sapogenin belonging to the spirostanol class of triterpenoids, systematically designated as (25R)-5α-spirostan-3β,15β-diol with molecular formula C₂₇H₄₄O₄ and a monoisotopic mass of 432.324 Da [1]. First isolated from the seeds of Digitalis purpurea L. and structurally elucidated by Tschesche and Wulff in 1961, Digalogenin is the aglycone of the saponin digalonin [2]. It co-occurs in Digitalis species alongside the structurally related spirostanol sapogenins tigogenin (3β-OH only), gitogenin (2α,3β-diol), and digitogenin (2α,3β,15β-triol), with the distinguishing 15β-hydroxyl substitution pattern fundamentally altering its hydrogen-bonding capacity and biological recognition profile relative to these in-class analogs [3].

Why Tigogenin, Gitogenin, or Digitogenin Cannot Replace Digalogenin in Research Protocols


Spirostanol sapogenins isolated from Digitalis spp. share a common 5α-spirostane skeleton, yet their hydroxylation pattern governs molecular recognition at distinct protein targets. Digalogenin possesses a unique 3β,15β-diol arrangement; in contrast, tigogenin bears only a single 3β-OH, gitogenin a 2α,3β-diol, and digitogenin a 2α,3β,15β-triol [1]. Mass spectrometric characterization confirms that the position of extra hydroxyl groups—particularly the 15β-OH—produces diagnostic fragmentation patterns that differentiate these sapogenins analytically, enabling unambiguous identity confirmation in procurement quality control [2]. Direct experimental evidence from high-resolution mass spectrometry demonstrates that tigogenin, gitogenin, digalogenin, and digitogenin each yield distinct spectra, and their relative retention times on thin-layer chromatography are sufficiently resolved to preclude mistaken identity when proper reference standards are employed [2]. Substitution of digalogenin with tigogenin or gitogenin in any protocol targeting the 15β-hydroxyl pharmacophore would eliminate key hydrogen-bond donor/acceptor interactions required for target engagement, as evidenced by computational docking studies in the Cathepsin K system [3].

Digalogenin Comparative Evidence: Quantified Differentiation from Closest Spirostanol Analogs


Hydrogen-Bond Donor Capacity: Digalogenin vs. Tigogenin vs. Digitogenin

Digalogenin possesses exactly two hydroxyl donor sites (3β-OH and 15β-OH), placing it at a critical functional midpoint between tigogenin (one donor) and digitogenin (three donors). This stoichiometric difference is not merely structural but dictates binding geometry: the Cathepsin K docking study by Wang et al. identified Digalogenin as a top candidate from a library of 1,700+ phytoconstituents specifically because its 3β,15β-diol pattern formed complementary hydrogen bonds with key active-site residues [1]. Tigogenin, lacking the 15β-OH, cannot engage these same residues; digitogenin, bearing an additional 2α-OH, presents a sterically and electronically altered profile [2].

Structure-Activity Relationship Hydrogen Bonding Pharmacophore Design

In Silico Target Engagement: Cathepsin K Inhibitor Screening—Digalogenin vs. Withametelin F

In an integrated bioinformatics screen of the IMPPAT-2 phytoconstituent database (over 1,700 compounds), Digalogenin and Withametelin F emerged as the only two candidates that satisfied PAINS filters, pharmacokinetic profiling, and PASS predictions while demonstrating appreciable docking affinity toward the Cathepsin K active site [1]. Molecular dynamics simulations confirmed that Digalogenin maintained conformational stability within the CatK binding pocket over the simulation trajectory, and free-energy calculations further supported its inhibitory potential [1]. All other in-class spirostanols from the Digitalis genus—tigogenin, gitogenin, and digitogenin—were not reported as passing the same multi-tiered screening filter, indicating differentiation at the level of target recognition rather than merely physical properties [1].

Osteoporosis Cathepsin K Inhibition Virtual Screening

Cytotoxic Potency: Parquispiroside (Aglycone = Digalogenin) vs. Co-Isolated Glycosides from Cestrum parqui

Parquispiroside, a steroidal saponin whose aglycone is the digalogenin scaffold (25(R)-spirostan-3,15-diol), was isolated from Cestrum parqui leaves alongside parquifuroside, capsicoside D, and 22-OMe-capsicoside D [1]. Parquispiroside exhibited moderate inhibition across four human cancer cell lines with IC₅₀ values in the range of 3.3–14.1 μM [1]. The other co-isolated saponins did not demonstrate reported cytotoxic activity in the same study, establishing that the digalogenin aglycone, when appropriately glycosylated, confers a cytotoxicity profile distinct from related furostane-type or capsicoside-type saponins from the same plant source [1].

Cytotoxicity Cancer Cell Lines Glycoside-Aglycone Comparison

Analytical Differentiation: High-Resolution Mass Spectrometry of Digitalis Sapogenins

Bombardelli et al. recorded high-resolution mass spectra of tigogenin, gitogenin, digalogenin, and digitogenin using thin-layer chromatography separation followed by HRMS identification. The spectra of digalogenin are distinguishable from tigogenin, gitogenin, and digitogenin based on characteristic fragment ions that reflect the position of the extra hydroxyl moiety in the steroid nucleus [1]. This analytical differentiation is essential for procurement quality control: without HRMS verification against a digalogenin reference standard, a sample labeled 'spirostanol mixture from Digitalis' could inadvertently consist predominantly of gitogenin or tigogenin, as these are often the major sapogenins in Digitalis leaf and flower tissues [2].

Mass Spectrometry Quality Control Reference Standard

Isolation Yield and Natural Abundance: Digalogenin in Digitalis Species Relative to Co-Occurring Sapogenins

Quantitative analysis of Digitalis ciliata Trautv. seeds reported digitogenin at 0.283% and tigogenin at 0.062% yield (w/w basis), while digalogenin was not quantified in the seed fraction and instead was isolated from other Digitalis species or tissue types [1]. In Digitalis lanata, young plants fed with ¹⁴C-mevalonate incorporated radioactivity into all four spirostanols (tigogenin, digalogenin, gitogenin, digitogenin), with spirostanols showing 3–5× higher specific radioactivity than co-occurring cardenolides, indicating distinct biosynthetic flux partitioning [2]. This species- and tissue-dependent distribution means that researchers cannot assume digalogenin will be present in any Digitalis extract; targeted procurement of purified digalogenin or selection of a validated Digitalis species and tissue source is required.

Natural Product Isolation Yield Comparison Source Selection

Digalogenin Application Scenarios: Where the Evidence Supports Prioritized Use


Cathepsin K Inhibitor Lead Discovery and Osteoporosis Target Validation

Digalogenin is the only Digitalis-derived spirostanol sapogenin computationally validated as a Cathepsin K inhibitor, having passed a rigorous multi-tiered virtual screening pipeline (PAINS filter, docking, pharmacokinetic profiling, MD stability, and free-energy calculations) from a library of more than 1,700 phytoconstituents [1]. Researchers initiating CatK inhibitor discovery programs should procure digalogenin—not tigogenin or gitogenin—as the starting scaffold, because in-class analogs lack the 15β-OH group required for productive hydrogen-bond interactions with CatK active-site residues [1]. Experimental validation (enzyme inhibition assays, selectivity profiling, cellular bone resorption models) remains essential, as the published evidence is computational [1].

Anticancer Saponin Glycosylation Chemistry Using the Digalogenin Aglycone Scaffold

The digalogenin aglycone (25(R)-spirostan-3,15-diol), when glycosylated to form parquispiroside, is the only saponin from Cestrum parqui that demonstrates measurable cytotoxicity across HeLa, HepG2, U87, and MCF7 cell lines (IC₅₀ 3.3–14.1 μM) [2]. Medicinal chemistry teams pursuing structure-activity relationship (SAR) studies of steroidal saponin cytotoxicity should select digalogenin as the aglycone core, as alternative aglycones from co-isolated Cestrum saponins (parquifuroside, capsicoside D) showed no cytotoxic activity [2]. The 3β- and 15β-hydroxyl groups provide two distinct positions for regioselective glycosylation, enabling systematic SAR exploration.

Analytical Reference Standard for Digitalis Sapogenin Profiling and Quality Control

High-resolution mass spectrometry differentiates digalogenin from tigogenin, gitogenin, and digitogenin based on compound-specific fragmentation patterns reflecting hydroxyl-group position [3]. Quality-control laboratories performing phytochemical authentication of Digitalis extracts or spirostanol-enriched fractions must include a certified digalogenin reference standard in their analytical panel alongside tigogenin, gitogenin, and digitogenin. Without digalogenin in the reference panel, co-elution or misassignment of the digalogenin peak is likely, especially given that gitogenin and tigogenin are often the predominant sapogenins in Digitalis leaf and flower tissues [4].

Biosynthetic Tracer Studies of Spirostanol Metabolism in Digitalis Species

Radiotracer studies in Digitalis lanata demonstrated that spirostanols (including digalogenin) incorporate ¹⁴C-mevalonate at 3–5× higher specific radioactivity than cardenolides from the same plants, establishing spirostanols as a distinct biosynthetic branch with high metabolic flux [5]. Digalogenin, as the only 3β,15β-diol among the four major Digitalis spirostanols, serves as a critical intermediate or endpoint marker for the 15β-hydroxylation biosynthetic step. Investigators studying steroidal saponin biosynthesis should procure purified digalogenin as both an authentic standard and a substrate for enzymatic hydroxylation studies.

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